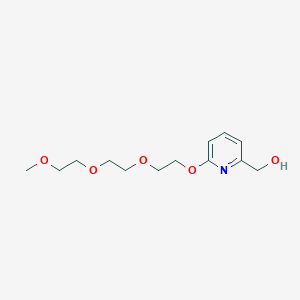![molecular formula C13H25NO4 B2739722 Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate CAS No. 3619-65-6](/img/structure/B2739722.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate is a chemical compound with the molecular formula C15H29NO4. It is an ester, which is a class of compounds that are derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate includes a total of 39 bonds. There are 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate are not detailed in the literature, esters like this compound are known to participate in a variety of reactions. For example, esters can undergo hydrolysis, reduction, and reactions with Grignard reagents .Wissenschaftliche Forschungsanwendungen
1. Ethylene and its Precursors in Plant Biology
Ethylene, a simple two-carbon atom molecule, significantly affects plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), showcases the complex roles of these molecules beyond their primary functions. Research suggests that ACC's role in plant biology might be underestimated, as it serves various functions beyond being an ethylene precursor, such as participating in plant growth and stress response mechanisms. This highlights the potential for compounds involved in ethylene synthesis or signaling pathways to have broader applications in enhancing plant growth and resilience (B. V. D. Poel & D. Straeten, 2014).
2. Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. These investigations reveal how microorganisms can metabolize compounds, affecting their environmental impact and degradation pathways. Such studies can provide a framework for understanding how similar compounds might interact with environmental systems and the potential for bioremediation strategies (S. Thornton et al., 2020).
3. Inhibition of Ethylene Action in Postharvest Biology
Research into inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP), has opened new avenues for extending the shelf life and maintaining the quality of fruits and vegetables postharvest. This research area underscores the potential applications of compounds that can modulate ethylene's effects, offering insights into food preservation and agricultural practices (C. Watkins, 2006).
4. Toxicological Reviews and Human Health
Toxicological reviews, such as those for ethyl tertiary-butyl ether (ETBE), provide comprehensive assessments of compound safety, exposure risks, and potential health effects. These reviews are crucial for developing safety guidelines and understanding the human health implications of chemical exposures. They offer a model for evaluating similar compounds' health risks and safety profiles (D. Mcgregor, 2007).
Eigenschaften
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-propylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-4-9-14(10-7-12(15)17-5-2)11-8-13(16)18-6-3/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNVMDHXGEKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC(=O)OCC)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)


![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)




